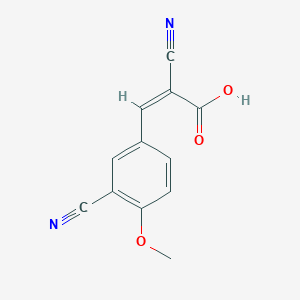![molecular formula C14H22N2O2 B7590213 N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide](/img/structure/B7590213.png)
N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide, also known as NMBA, is a chemical compound that has been the subject of scientific research due to its potential use in the pharmaceutical industry. NMBA is a derivative of the drug amiloride and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide works by blocking the activity of the epithelial sodium channel (ENaC) in the kidneys, which leads to increased sodium excretion and decreased water reabsorption. This results in a decrease in blood pressure and an increase in urine output. N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide has also been shown to have an effect on the expression of certain genes involved in cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to lower blood pressure, increase urine output, and decrease sodium reabsorption in the kidneys. N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide has also been shown to have an effect on the expression of certain genes involved in cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide in lab experiments is its specificity for the ENaC channel in the kidneys. This makes it a useful tool for studying the role of ENaC in blood pressure regulation and kidney function. However, one limitation of using N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide. One area of research is the development of new drugs based on the structure of N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide for the treatment of hypertension and other diseases. Another area of research is the study of the role of ENaC in the pathogenesis of various diseases, including cancer and Alzheimer's disease. Additionally, more research is needed to understand the potential toxicity of N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide and its effects on the environment.
Métodos De Síntesis
The synthesis of N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide involves a series of chemical reactions that start with the compound 4-bromo-2-chloroacetanilide. This compound is treated with sodium hydride to form the corresponding anion, which is then reacted with 3-hydroxy-3-methylbutyryl chloride to form the intermediate product. The intermediate product is then treated with 4-aminophenylpropanamide to form N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide.
Aplicaciones Científicas De Investigación
N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide has been the subject of scientific research due to its potential use as a drug in the treatment of various diseases. It has been shown to have antihypertensive and diuretic effects, and has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-13(17)16-12-8-6-11(7-9-12)15-10(2)14(3,4)18/h6-10,15,18H,5H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKDGZKIHZBJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)
![5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590137.png)
![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)
![2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole](/img/structure/B7590150.png)

![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile](/img/structure/B7590163.png)
![2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590170.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7590174.png)
![1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7590180.png)

![2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile](/img/structure/B7590204.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(thiophen-2-yl)methanone](/img/structure/B7590205.png)
![2-[(4-Ethylphenyl)methyl-methylamino]butanoic acid](/img/structure/B7590221.png)
![(3Z)-3-[(3-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7590227.png)